N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide
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Overview
Description
The compound is a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to possess various biological activities and are found in many natural products .
Synthesis Analysis
While specific synthesis information for this compound is not available, indole derivatives can be synthesized through various methods. For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Molecular Structure Analysis
The molecular structure of similar compounds, such as (2-Methyl-1H-indol-5-yl)methanamine, includes a molecular weight of 160.22 and an empirical formula of C10H12N2 .Chemical Reactions Analysis
Indole derivatives are known to participate in various chemical reactions. For example, they have been used in multicomponent reactions to generate complex molecules .Physical And Chemical Properties Analysis
Physical and chemical properties can vary greatly among indole derivatives. For instance, (2-Methyl-1H-indol-5-yl)methanamine has a molecular weight of 160.22 and an empirical formula of C10H12N2 .Scientific Research Applications
Repellent Efficacy and Chemical Interactions
Decrease in DEET Repellency Caused by Nitric Oxide in Rhodnius prolixus
This study explores the interaction of DEET, a widely used insect repellent, with nitric oxide (NO) and its effect on the repellency towards Rhodnius prolixus. It suggests the involvement of the NO/cGMP system in olfaction processes, which could be a target for modifying repellent efficacy (Sfara, Zerba, & Alzogaray, 2008).
Antimicrobial Applications
Design, Synthesis, and Antimycobacterial Activity of Novel Nitrobenzamide Derivatives
This research presents the synthesis of novel nitrobenzamide derivatives demonstrating significant in vitro antitubercular activity. It opens new avenues for developing treatments against tuberculosis (Wang et al., 2019).
Chemical Synthesis and Material Science
Synthesis of Chlorantraniliprole
Analytical Chemistry and Environmental Applications
Efficient Reduction of Nitrobenzene to Aniline with a Biocatalyzed Cathode
This study investigates the bioelectrochemical conversion of nitrobenzene to aniline, demonstrating an environmentally friendly and cost-effective method for treating pollutants. The process involves microbial catalysis, offering insights into sustainable waste treatment technologies (Wang et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-7-14-8-12(5-6-16(14)19-11)10-18-17(21)13-3-2-4-15(9-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNIMDZBVHNVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-3-nitrobenzamide |
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